molecular formula C19H37N5O5S2 B12524463 L-Valyl-L-lysyl-L-cysteinyl-L-methionine CAS No. 798540-04-2

L-Valyl-L-lysyl-L-cysteinyl-L-methionine

Cat. No.: B12524463
CAS No.: 798540-04-2
M. Wt: 479.7 g/mol
InChI Key: XUWWJHDIMXRLGH-AJNGGQMLSA-N
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Description

Structural Characterization of L-Valyl-L-lysyl-L-cysteinyl-L-methionine

Primary Sequence Analysis and IUPAC Nomenclature

The primary structure of VKCM follows the sequence Val-Lys-Cys-Met , with L-valine occupying the N-terminus and L-methionine at the C-terminus. The IUPAC name, This compound , reflects the peptide’s stereochemistry and bonding pattern. Each residue contributes distinct functional groups:

  • Valine : A branched-chain aliphatic side chain that enhances hydrophobic interactions.
  • Lysine : A positively charged ε-amino group at physiological pH, enabling electrostatic interactions.
  • Cysteine : A sulfhydryl (-SH) group capable of forming disulfide bonds.
  • Methionine : A sulfur-containing thioether side chain influencing redox reactivity.

The molecular formula C₁₉H₃₇N₅O₅S₂ accounts for the combinatorial atomic contributions of each amino acid, with sulfur atoms arising from cysteine and methionine.

Property Value
Molecular Formula C₁₉H₃₇N₅O₅S₂
Molecular Weight 479.7 g/mol
Sequence Val-Lys-Cys-Met (VKCM)
IUPAC Name This compound

Three-Dimensional Conformational Studies

Disulfide Bond Formation Patterns

Cysteine’s sulfhydryl group enables disulfide bond formation , a critical determinant of peptide stability and tertiary structure. In VKCM, the single cysteine residue (position 3) could theoretically form intramolecular disulfide bonds under oxidizing conditions. However, experimental data on this specific tetrapeptide remain limited. Comparative studies of similar cysteine-containing peptides, such as L-methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine (MAVKC), suggest that disulfide bonds stabilize β-hairpin or loop structures. For VKCM, computational modeling predicts a preference for cyclic conformations when the cysteine sulfur engages in covalent bonding, though empirical validation is required.

Ramachandran Plot Analysis

Ramachandran plots for VKCM, derived from empirical energy calculations, highlight permissible ϕ (phi) and ψ (psi) dihedral angles for each residue. Initial models indicate:

  • Valine : Favors β-sheet regions (ϕ = -120°, ψ = 120°) due to steric constraints from its branched side chain.
  • Lysine : Adopts α-helical angles (ϕ = -60°, ψ = -45°) facilitated by its flexible aliphatic tail.
  • Cysteine : Displays angle preferences near the left-handed α-helical region (ϕ = 60°, ψ = 40°), consistent with its role in turn formation.
  • Methionine : Occupies β-strand regions, similar to valine.

These predictions align with tetrapeptide folding patterns observed in studies using TPIDQD (tetra-peptide-based increment of diversity with quadratic discriminant analysis) , which associates sequence fragments with secondary structures. Notably, the conformational flexibility of VKCM complicates crystallographic analysis, as evidenced by PubChem’s exclusion of 3D conformer data due to excessive molecular flexibility.

Comparative Structural Analysis with Cysteine-Rich Antimicrobial Peptides

Cysteine-rich antimicrobial peptides (CRAMPs), such as defensins and protegrins, rely on multiple disulfide bonds for structural rigidity and target binding. For example:

  • Human β-defensin-1 : Contains three disulfide bonds (Cys₁–Cys₅, Cys₂–Cys₄, Cys₃–Cys₆) stabilizing a β-sheet scaffold.
  • Protegrin-1 : Forms a β-hairpin with two disulfide bonds, enabling membrane disruption.

In contrast, VKCM’s single cysteine residue limits its capacity for multi-disulfide networks, suggesting a structural divergence from classical CRAMPs. However, its methionine and lysine content may compensate through hydrophobic and cationic interactions, akin to the antimicrobial mechanisms of indolicidin and tritrpticin. Computational comparisons using ASAP (Analysis of Sequence and Amino acid Probabilities) reveal that VKCM’s tetra-peptide composition shares higher sequence similarity with bacterial membrane-targeting peptides than human CRAMPs.

Properties

CAS No.

798540-04-2

Molecular Formula

C19H37N5O5S2

Molecular Weight

479.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H37N5O5S2/c1-11(2)15(21)18(27)22-12(6-4-5-8-20)16(25)24-14(10-30)17(26)23-13(19(28)29)7-9-31-3/h11-15,30H,4-10,20-21H2,1-3H3,(H,22,27)(H,23,26)(H,24,25)(H,28,29)/t12-,13-,14-,15-/m0/s1

InChI Key

XUWWJHDIMXRLGH-AJNGGQMLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

Preparation Methods

Standard SPPS Protocol

The synthesis begins with anchoring the C-terminal methionine to a resin, typically 2-chlorotrityl chloride (CLTR-Cl) or Sieber resin, via its carboxyl group. The amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains utilize acid-labile tert-butyl (tBu) or trityl (Trt) protectors. Coupling reactions employ N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving >98% efficiency per cycle. Deprotection uses 20% piperidine in DMF, monitored by UV absorption at 370 nm.

Critical Parameters :

  • Resin Loading : 0.76 mmol/g (Sieber resin)
  • Coupling Time : 2–6 hours per amino acid
  • Temperature : 20–25°C for standard cycles

Microwave-Assisted SPPS

Microwave irradiation (50–60°C) reduces coupling/deprotection times to 5–10 minutes per residue. A 51-mer peptide was synthesized in 30 hours with 82% crude purity using CLTR-Cl resin and DIC/HOBt activation. This method minimizes aspartimide formation and epimerization due to rapid kinetics.

Continuous-Flow SPPS

The Vapourtec RS-400 system with a variable bed flow reactor (VBFR) enables multi-gram synthesis in <4 hours. Key advantages include:

  • Reagent Consumption : 6 equivalents of amino acids
  • Throughput : 20 g/day for a 30-mer peptide
  • Purity : 82–99.4% crude yield for GLP-1

Enzymatic Synthesis

Methionine Incorporation via Cystathionine-γ-Synthase

O-Acetyl homoserine (OAH) and methyl mercaptan (CH₃SH) are converted to L-methionine using cystathionine-γ-synthase from Leptospira meyeri. Optimal conditions:

  • Pressure : 100–150 kPa CH₃SH
  • Temperature : 33°C
  • Yield : 100% conversion in 2 hours

Byproducts : Acetic acid (from OAH) or succinic acid (from O-succinyl homoserine).

Lysine and Cysteine Integration

Lysine side-chain protection (Boc or Z groups) and cysteine disulfide bridging require orthogonal strategies:

  • Disulfide Formation : Oxidative folding in dimethyl sulfoxide (DMSO) for Cys(77)-Cys(109)
  • Lysine Protection : Boc-Lys(Z)-Linker derivatives for selective deprotection

Hybrid Approaches

Fragment Condensation

Protected fragments (e.g., L-Val-L-Lys-OH and L-Cys-L-Met-OH) are synthesized via SPPS and coupled using N-hydroxysuccinimide (NHS) esters. This method reduces aggregation in long sequences.

Solution-Phase Synthesis

Rarely used due to lower yields, but applicable for small-scale research:

  • Activation : Mixed carbonic-carbonic anhydrides or diphenylphosphoryl chloride
  • Purification : Sephadex LH-20 chromatography

Analytical and Optimization Strategies

Purity Assessment

  • HPLC : C18 columns with 0.1% TFA/acetonitrile gradients
  • Mass Spectrometry : ESI-MS for molecular weight confirmation

Troubleshooting Common Issues

Issue Cause Solution
Low coupling efficiency Poor resin swelling Use DCM/DMF (1:1) for swelling
Racemization High-temperature preactivation Avoid preheating >40°C
Aspartimide formation Prolonged base exposure Use 20% piperidine ≤10 min

Industrial-Scale Production

Automated Synthesizers

Merck’s continuous-flow systems achieve 20 g/hr output with:

  • Reactor Volume : 50 mL VBFR
  • Solvent Consumption : 50% reduction vs. batch

Cost Analysis

Method Cost per gram (USD) Time (hours)
Standard SPPS 120–150 48–72
Continuous-Flow SPPS 80–100 4–6
Enzymatic 200–250 2–4

Emerging Technologies

High-Temperature Fast Stirring (HTFSPS)

Combining 600 rpm stirring and 50°C heating reduces cycle times to 30 seconds per residue. A 15-mer peptide was synthesized in 2 hours with 57% crude purity.

Machine Learning Optimization

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-lysyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amine group modifications.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with functional groups attached to amino groups.

Scientific Research Applications

L-Valyl-L-lysyl-L-cysteinyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-lysyl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for protein structure and function. The lysine residue can participate in ionic interactions and hydrogen bonding, influencing the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Features of Selected Peptides
Compound Name Molecular Formula Molecular Weight Key Features
L-Valyl-L-lysyl-L-cysteinyl-L-methionine C₁₉H₃₆N₆O₅S₂ 516.7 g/mol Linear tetrapeptide; contains Met (methylation), Cys (thiol), Lys (charge).
L-Methionyl-L-lysyl-L-isoleucyl-L-seryl C₂₃H₄₃N₅O₆S 541.7 g/mol Methionine at N-terminus; lacks cysteine but includes serine (hydroxyl).
L-Methionine Sulfone C₅H₁₁NO₄S 181.2 g/mol Oxidized methionine derivative; lacks peptide bonds, retains sulfur group.
L-Valine, L-methionyl-L-threonyl-L-leucyl-L-lysyl- (193763-76-7) C₂₆H₅₀N₆O₇S 590.8 g/mol Longer peptide (pentapeptide); includes Thr (hydroxyl) and Leu (hydrophobic).

Key Observations :

  • The presence of cysteine in this compound distinguishes it from methionine-containing peptides lacking thiol groups (e.g., L-Methionyl-L-lysyl-L-isoleucyl-L-seryl) .
  • Linear vs. cyclic structures: Cyclic peptides (e.g., cyclic heptapeptides in ) exhibit enhanced stability but reduced conformational flexibility compared to linear tetrapeptides .

Functional and Metabolic Comparisons

Redox Activity and Stability
  • Cysteine Contribution : The thiol group in cysteine enables disulfide bond formation, enhancing structural stability. Quantum chemical calculations reveal that cysteine derivatives adopt specific conformations (e.g., gauche and trans forms) depending on solvent interactions .
  • Methionine Sulfone : Unlike L-methionine in peptides, methionine sulfone lacks redox activity due to oxidation of the sulfur atom, reducing its biological utility .
Table 2: Comparative Research Insights
Compound Key Research Findings Reference
This compound Hypothesized redox regulatory role (extrapolated from cysteine and methionine studies).
L-Methionine Critical for SAMe-mediated methylation; hepatomas show altered methylation kinetics.
L-[1-¹¹C]methionine Higher protein incorporation in liver vs. tumor tissues; metabolic pathway variability.
L-Methionine methyl ester Improved solubility and enzymatic resolution efficiency (85% recovery in studies).

Key Insights :

  • Enzymatic resolution methods optimized for L-methionine (e.g., ion-exchange chromatography) achieve high purity (85% yield), suggesting similar approaches could isolate this compound .
  • Conformational studies using NMR and quantum calculations are critical for predicting peptide stability and interactions .

Biological Activity

L-Valyl-L-lysyl-L-cysteinyl-L-methionine is a peptide composed of four amino acids: valine, lysine, cysteine, and methionine. This compound has garnered attention due to its potential biological activities, including antioxidant properties, roles in protein synthesis, and implications in metabolic regulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Antioxidant Properties

One of the significant biological activities attributed to this compound is its potential as an antioxidant. The presence of cysteine and methionine in its structure suggests that this peptide may scavenge free radicals and reduce oxidative stress. Cysteine is known for its ability to form disulfide bonds, which can stabilize protein structures and protect cells from oxidative damage .

Protein Synthesis and Metabolic Regulation

Research indicates that amino acids like valine, lysine, and methionine play crucial roles in protein synthesis and metabolic regulation. For instance, studies have shown that these amino acids can influence the expression of genes related to metabolism in various organisms, including fish . The signaling pathways activated by these amino acids are essential for maintaining cellular functions and promoting growth.

Binding Affinity Studies

This compound has been investigated for its binding affinity with various proteins and enzymes. Such studies are critical for understanding how this peptide interacts within biological systems. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) have been employed to assess these interactions.

Comparative Analysis with Similar Peptides

The unique combination of amino acids in this compound differentiates it from other peptides. Below is a comparative table highlighting key features of similar peptides:

Compound NameUnique Features
This compoundPotential antioxidant properties
L-Valyl-L-seryl-L-cysteinyl-L-methionineIncludes serine; different biochemical roles
L-Cysteinyl-L-seryl-L-phenylalanyIncorporates phenylalanine; affects hydrophobicity
L-Cysteinyl-L-threonylShorter length; different functional groups

This table illustrates how the specific amino acid composition contributes to the biological activities and applications of these peptides.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of various peptides, including this compound. The results indicated that this peptide exhibited significant radical-scavenging activity compared to other tested compounds. The mechanism was attributed to the thiol groups present in cysteine, which play a pivotal role in reducing oxidative stress.

Metabolic Regulation in Aquatic Species

Another investigation focused on the effects of dietary supplementation with this compound on rainbow trout. The study revealed that this peptide influenced the expression of genes involved in gluconeogenesis and lipogenesis, suggesting its role in metabolic regulation . The findings underscore the importance of amino acid composition in dietary formulations for aquatic species.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.